3-(Methylamino)propan-1-ol
Overview
Description
3-(Methylamino)propan-1-ol is an organic compound with the molecular formula C4H11NO. It is a colorless to pale yellow liquid with a fishy odor. This compound is an alkanolamine, which means it contains both an alcohol and an amine functional group. It is slightly soluble in water and has a boiling point of approximately 169°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylamino)propan-1-ol can be synthesized through the reaction of propylene oxide with methylamine. The reaction typically involves the following steps:
Reaction of Propylene Oxide with Methylamine: Propylene oxide reacts with methylamine to form 3-methylamino-1-oxapropane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form the corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products:
Oxidation: 3-(Methylamino)propanal or 3-(Methylamino)propanoic acid.
Reduction: 3-(Methylamino)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of surfactants, ion exchange resins, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)propan-1-ol depends on its functional groups:
Alcohol Group: The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in various reactions.
Amine Group: The methylamino group can act as a base and participate in nucleophilic substitution and addition reactions.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.
Comparison with Similar Compounds
2-(Methylamino)ethanol: Similar structure but with a shorter carbon chain.
3-Diethylamino-1-propanol: Contains a diethylamino group instead of a methylamino group.
4-Amino-1-butanol: Contains an amino group at a different position on a longer carbon chain
Uniqueness: 3-(Methylamino)propan-1-ol is unique due to its specific combination of an alcohol and a methylamino group on a three-carbon chain. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-(methylamino)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXWTOLFOPIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436133 | |
Record name | 3-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42055-15-2 | |
Record name | 3-(Methylamino)-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylamino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLAMINO)-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the structure of compounds containing 3-(methylamino)propan-1-ol affect their interaction with histamine H3 receptors?
A: Research indicates that elongating the aliphatic chain linked to the nitrogen of this compound can significantly impact the compound's potency towards histamine H3 receptors. Specifically, in a series of non-imidazole H3 receptor antagonists/inverse agonists, increasing the chain length decreased the pA2 value for compounds also featuring a 4-hydroxypiperidine group. Conversely, the same modification increased the pA2 value for compounds containing a benzyl group instead of the 4-hydroxypiperidine moiety []. This suggests that the optimal chain length for H3 receptor interaction is dependent on the overall structure and the presence of other functional groups within the molecule.
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